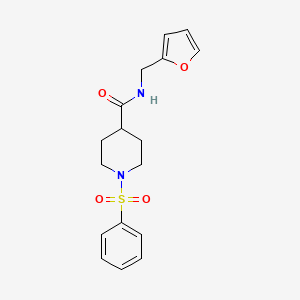![molecular formula C17H12FN5 B5888095 N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as FP2.6, is a synthetic compound that has been studied for its potential use as a therapeutic agent. This compound has shown promise in various scientific research applications, including cancer treatment and inflammation reduction.6.
Wirkmechanismus
N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is believed to work by binding to the ATP-binding pocket of CDK9 and COX-2, thereby inhibiting their activity. This leads to downstream effects such as cell cycle arrest and apoptosis in cancer cells, and reduction of inflammatory mediators in inflamed tissues.
Biochemical and Physiological Effects:
This compound has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, this compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its selective toxicity towards cancer cells, which makes it a promising candidate for cancer treatment. Another advantage is its anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Another limitation is the need for further optimization of the synthesis method to improve the yield and purity of the final product.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One direction is to further optimize the synthesis method to improve the yield and purity of the final product. Another direction is to conduct preclinical studies to evaluate the safety and efficacy of this compound in animal models of cancer and inflammation. Clinical trials in humans can also be conducted to evaluate the safety and efficacy of this compound as a therapeutic agent. In addition, further studies can be conducted to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is synthesized through a series of chemical reactions, starting with 2-fluoroaniline and ethyl acetoacetate. The reaction mixture is then treated with hydrazine hydrate and an acid catalyst to form the pyrazolopyrimidine ring system. The final step involves the introduction of the phenyl group through a Suzuki coupling reaction. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called CDK9, which is involved in the regulation of gene expression and cell division. Inhibition of CDK9 can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This compound has also been studied for its anti-inflammatory effects, as it can inhibit the activity of an enzyme called COX-2, which is involved in the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5/c18-14-8-4-5-9-15(14)22-16-13-10-21-23(17(13)20-11-19-16)12-6-2-1-3-7-12/h1-11H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVDHTILCWAXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)



![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)

![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)


